molecular formula C22H20 B569903 6-Butylchrysene CAS No. 6901-71-9

6-Butylchrysene

Cat. No. B569903
CAS RN: 6901-71-9
M. Wt: 284.402
InChI Key: XJQKMLMKECCWEO-UHFFFAOYSA-N
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Description

6-Butylchrysene is a chemical compound with the molecular formula C22H20 . It has an average mass of 284.394 Da and a monoisotopic mass of 284.156494 Da .


Molecular Structure Analysis

The molecular structure of 6-Butylchrysene consists of 22 carbon atoms and 20 hydrogen atoms . The structure is well-defined, and its complexity is high, indicating a complex arrangement of atoms .


Physical And Chemical Properties Analysis

6-Butylchrysene has a density of 1.1±0.1 g/cm³ . Its boiling point is 477.2±12.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 71.3±0.8 kJ/mol . The flash point is 237.6±13.7 °C . The index of refraction is 1.691, and the molar refractivity is 98.6±0.3 cm³ .

Scientific Research Applications

  • Molecular and Crystal Structure Analysis : A study on 3-t-butylchrysene, a related compound, involved analyzing its molecular and crystal structure using X-ray diffraction. This research provides insights into the molecular environments of butyl groups in chrysene derivatives (Beckmann et al., 2003).

  • Synthesis and Photophysical Properties for OLED Applications : Research on 3,6,9,12-tetrasubstituted chrysenes, which include butyl groups, focused on their synthesis and photophysical properties. These compounds show promise for use in organic light-emitting diodes (OLEDs) due to their blue fluorescent emission (Wu et al., 2014).

  • Exploration of Catalytic Processes : A study on Iron−Bis(arylimino)pyridine’s catalytic behavior in oligomerization of 1-butene demonstrates the relevance of butyl groups in catalysis research, which could indirectly relate to the behavior of 6-Butylchrysene in similar contexts (Raucoules et al., 2009).

  • Asymmetric Catalysis and Organic Synthesis : Investigations into the asymmetric catalysis of tert-butyl disulfide highlight the potential for 6-Butylchrysene in similar asymmetric synthesis processes, given the structural similarities (Cogan et al., 1998).

  • Polymerization Processes : Research into the polymerization of α-olefins using a Ni(II)-α-diimine catalyst containing OSiPh2tBu groups can shed light on the polymerization potential of 6-Butylchrysene, given the involvement of butyl groups in these processes (Yuan et al., 2005).

  • Carcinogenicity Studies in Rodents : 6-Nitrochrysene, a nitro derivative of chrysene, was found to induce mammary, colon, and lung cancer in rodents. This study suggests potential health hazards associated with chrysene derivatives, which could extend to 6-Butylchrysene (El-Bayoumy et al., 1993).

  • Electronic Structures in Organic Photovoltaics : Fullerene derivatives, related to chrysene structures, have been studied for their electronic properties in organic photovoltaics. This research could provide insights into the electronic behavior of 6-Butylchrysene in similar applications (Nakanishi et al., 2014).

properties

IUPAC Name

6-butylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20/c1-2-3-8-17-15-22-18-10-5-4-9-16(18)13-14-21(22)20-12-7-6-11-19(17)20/h4-7,9-15H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQKMLMKECCWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Butylchrysene

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